2-Piperidino-1,3-thiazole-5-carbaldehyde

Descripción general

Descripción

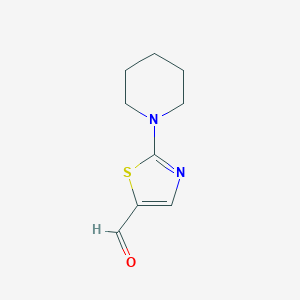

2-Piperidino-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C9H12N2OS. It is a heterocyclic compound containing a thiazole ring substituted with a piperidine group and an aldehyde functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazole with piperidine and an appropriate aldehyde source. One common method includes the use of 2-aminothiazole, piperidine, and paraformaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Piperidino-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions, particularly at the 2-position, with nucleophiles such as amines or thiols

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 2-Piperidino-1,3-thiazole-5-carboxylic acid.

Reduction: 2-Piperidino-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Piperidino-1,3-thiazole-5-carbaldehyde serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in the formation of bioactive molecules with potential therapeutic effects.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). A study reported IC50 values ranging from 2.43 to 7.84 µM for these derivatives, highlighting their potential as anticancer agents .

| Study | Biological Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| 1 | Anticancer | MDA-MB-231 | 4.98 |

| 2 | Antimicrobial | Staphylococcus aureus | 12.5 |

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it versatile in organic synthesis.

Chemical Reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to primary alcohols using reducing agents like sodium borohydride.

- Substitution : The thiazole ring can engage in substitution reactions with nucleophiles, leading to a variety of substituted thiazole derivatives.

Biological Studies

This compound has been investigated for its biological activity, particularly regarding enzyme inhibition and receptor binding.

Mechanism of Action:

The interactions of this compound with biological targets are primarily attributed to:

- Enzyme Modulation : The thiazole ring's ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity.

- Receptor Binding : It has shown promise as a histamine H3 receptor antagonist, which could be beneficial for treating neurological disorders.

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial effects. Compounds containing thiazole rings have demonstrated antibacterial and antifungal activities through mechanisms such as enzyme inhibition and membrane disruption .

Mecanismo De Acción

The mechanism of action of 2-Piperidino-1,3-thiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

2-Piperidino-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

2-Piperidino-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

2-Aminothiazole: The parent compound without the piperidine and aldehyde groups

Uniqueness: 2-Piperidino-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the piperidine and aldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Actividad Biológica

2-Piperidino-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁N₃OS, with a molecular weight of 253.31 g/mol. The compound features a thiazole ring fused with a piperidine moiety and an aldehyde functional group, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Modulation : The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine group enhances binding affinity through hydrophobic interactions. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.

- Receptor Binding : The compound has been studied for its potential as a histamine H3 receptor antagonist, which may have implications in treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds sharing structural similarities have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HepG2 .

- Antimicrobial Effects : The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have exhibited antibacterial and antifungal activities through mechanisms such as enzyme inhibition and membrane disruption .

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of this compound and its derivatives:

| Study | Biological Activity | Cell Line/Model | IC50 (µM) |

|---|---|---|---|

| Study 1 | Anticancer | MDA-MB-231 | 4.98 |

| Study 2 | Antimicrobial | Staphylococcus aureus | 12.5 |

| Study 3 | Anti-inflammatory | In vitro model | Not specified |

Key Findings from Literature

- Anticancer Potential : A study reported that compounds derived from this compound showed promising activity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 µM .

- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties .

- Mechanistic Insights : Research into the mechanisms revealed that thiazole derivatives could inhibit COX enzymes, affecting inflammatory pathways and potentially leading to anti-inflammatory effects .

Propiedades

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOAHSDBLWFXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363172 | |

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819015 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

129865-52-7 | |

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.